5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14767873
InChI: InChI=1S/C18H18N4O4/c1-24-15-7-12(8-16(25-2)17(15)26-3)20-18(23)14-9-13(21-22-14)11-5-4-6-19-10-11/h4-10H,1-3H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C18H18N4O4
Molecular Weight: 354.4 g/mol

5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14767873

Molecular Formula: C18H18N4O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C18H18N4O4
Molecular Weight 354.4 g/mol
IUPAC Name 3-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H18N4O4/c1-24-15-7-12(8-16(25-2)17(15)26-3)20-18(23)14-9-13(21-22-14)11-5-4-6-19-10-11/h4-10H,1-3H3,(H,20,23)(H,21,22)
Standard InChI Key XLOWTTQDQJWWAQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NN2)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

5-(Pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide (IUPAC name: 3-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide) belongs to the pyrazole-carboxamide class. Its structure integrates:

  • A pyrazole ring at position 3, substituted with a pyridin-3-yl group.

  • A carboxamide linker bonded to a 3,4,5-trimethoxyphenyl moiety.

The canonical SMILES representation, COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NN2)C3=CN=CC=C3, highlights the methoxy substituents on the phenyl ring and the pyridine-nitrogen orientation . The InChIKey XLOWTTQDQJWWAQ-UHFFFAOYSA-N provides a unique identifier for database searches .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight354.4 g/mol
XLogP31.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar SA98.4 Ų

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, available data suggest a multi-step approach involving:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.

  • Carboxamide Coupling: Reaction of the pyrazole-carboxylic acid intermediate with 3,4,5-trimethoxyaniline using coupling agents like HATU or EDCI.

  • Purification: Chromatographic techniques (e.g., silica gel column) to isolate the final product.

Key challenges include optimizing yield while maintaining stereochemical integrity, particularly during the coupling step.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): Confirms proton environments of the pyrazole, pyridine, and trimethoxyphenyl groups.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (m/z 354.1328) .

  • HPLC-PDA: Ensures >95% purity, critical for biological assays.

Biological Activities and Mechanism of Action

Anticancer Efficacy

The compound exhibits potent antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range. Mechanistically, it binds to the colchicine site of β-tubulin, inhibiting polymerization and destabilizing microtubules. This disruption leads to:

  • G2/M Phase Arrest: Preventing mitotic spindle formation.

  • Apoptosis Induction: Via caspase-3/7 activation and Bcl-2 suppression.

Table 2: Biological Activity Profile

ActivityObserved EffectSource
Tubulin InhibitionIC₅₀ = 1.2 µM
Cytotoxicity (HeLa)IC₅₀ = 3.8 µM
Caspase-3 Activation4.5-fold increase vs. control

Selectivity and Toxicity

Pharmacological Considerations

Drug-Likeness

  • Lipophilicity: XLogP3 of 1.9 aligns with ideal range for oral bioavailability .

  • Solubility: Limited aqueous solubility (predicted <10 µM), necessitating formulation strategies .

  • Metabolic Stability: Susceptible to hepatic CYP3A4-mediated oxidation, as inferred from structural analogs .

Structure-Activity Relationships (SAR)

  • Pyridine Substitution: The 3-pyridinyl group enhances tubulin binding affinity vs. phenyl analogs.

  • Methoxy Groups: The 3,4,5-trimethoxy configuration optimizes hydrophobic interactions with tubulin’s colchicine site.

Future Research Directions

Preclinical Development

  • In Vivo Efficacy Studies: Xenograft models to validate antitumor activity.

  • Pharmacokinetic Optimization: Prodrug strategies to improve solubility and bioavailability.

  • Combination Therapies: Synergy with paclitaxel or vinca alkaloids warrants exploration.

Clinical Translation

  • Toxicology Profiling: Acute and chronic toxicity assessments in rodents.

  • Formulation Development: Nanoparticle or liposomal delivery systems to enhance tumor targeting.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator